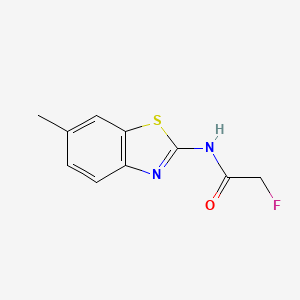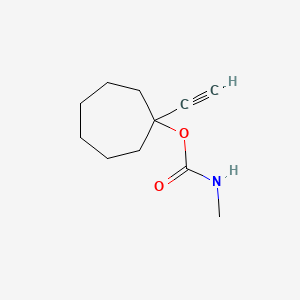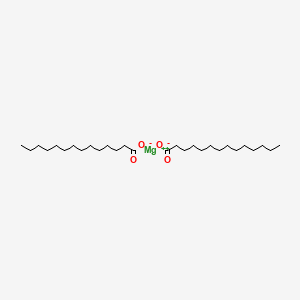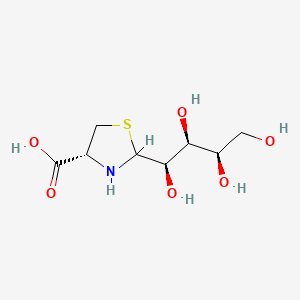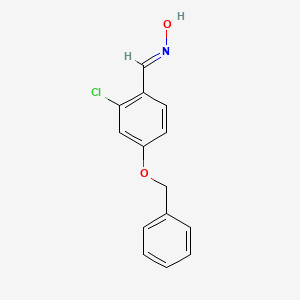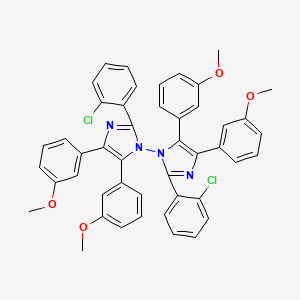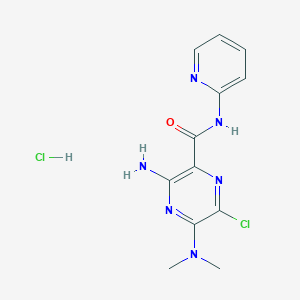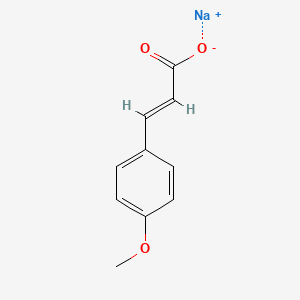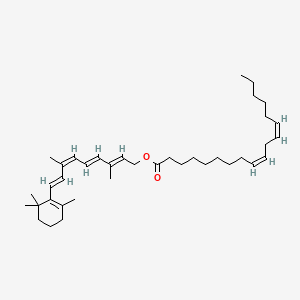
N-(2-Aminomethylethyl)propane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Aminomethylethyl)propane-1,2-diamine is an organic compound with the molecular formula C6H17N3. It is a diamine, meaning it contains two amine groups, which makes it a versatile compound in various chemical reactions and applications. This compound is known for its use in the synthesis of other chemicals and its role in various industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-Aminomethylethyl)propane-1,2-diamine can be synthesized through several methods. One common method involves the reaction of 1,2-dichloropropane with ammonia in the presence of a catalyst. The reaction is typically carried out in a high-pressure reactor at temperatures between 160-180°C and pressures of 8-12 MPa. The reaction mixture is then cooled, and the product is purified through rectification .
Industrial Production Methods
In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminomethylethyl)propane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or imines.
Reduction: It can be reduced to form primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions
Major Products Formed
The major products formed from these reactions include amides, imines, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(2-Aminomethylethyl)propane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of surfactants, corrosion inhibitors, and other specialty chemicals .
Mechanism of Action
The mechanism of action of N-(2-Aminomethylethyl)propane-1,2-diamine involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of enzymes, alter protein structures, and influence cellular pathways .
Comparison with Similar Compounds
Similar Compounds
1,2-Diaminopropane: Similar in structure but lacks the additional aminomethyl group.
Ethylenediamine: Contains two amine groups but has a different carbon backbone.
Diethylenetriamine: Contains three amine groups and a longer carbon chain.
Uniqueness
N-(2-Aminomethylethyl)propane-1,2-diamine is unique due to its specific arrangement of amine groups and its ability to participate in a wide range of chemical reactions. This makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
25497-48-7 |
|---|---|
Molecular Formula |
C6H17N3 |
Molecular Weight |
131.22 g/mol |
IUPAC Name |
2-N-(1-aminopropan-2-yl)propane-1,2-diamine |
InChI |
InChI=1S/C6H17N3/c1-5(3-7)9-6(2)4-8/h5-6,9H,3-4,7-8H2,1-2H3 |
InChI Key |
DHDJPXLJQOSTBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)NC(C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Rel-(3aR,4R,6aS)-2,2-dimethyl-6-((trityloxy)methyl)-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13832762.png)
![Phosphoric acid, bis[2,3-bis(trimethylsiloxy)propyl] trimethylsilyl ester](/img/structure/B13832763.png)
